molecular formula C15H14F2N2O2 B2585847 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1005647-45-9

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2585847
CAS No.: 1005647-45-9
M. Wt: 292.286
InChI Key: NTYWQTLMIYKARK-VOTSOKGWSA-N
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Description

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves an aldol condensation reaction. The starting materials are 3-(difluoromethoxy)benzaldehyde and 1,5-dimethyl-1H-pyrazol-4-yl)acetone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol solvent. The mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired chalcone.

Industrial Production Methods: For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential anti-inflammatory, antioxidant, and anticancer properties. Its ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery.

Medicine: The compound’s unique structure allows it to be a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease progression. Additionally, it can modulate the activity of receptors, leading to changes in cellular signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one
  • N-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Comparison: Compared to similar compounds, (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one exhibits unique properties due to the presence of the difluoromethoxy group This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems

Properties

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2/c1-10-12(9-18-19(10)2)6-7-14(20)11-4-3-5-13(8-11)21-15(16)17/h3-9,15H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYWQTLMIYKARK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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